

Basic properties of diethanolamine as a weak base

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethanolamine*

Cat. No.: *B148213*

[Get Quote](#)

An In-Depth Technical Guide to the Basic Properties of **Diethanolamine**

Introduction

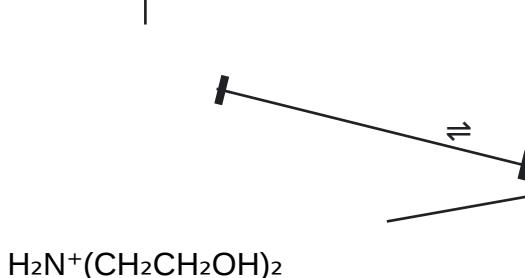
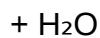
Diethanolamine (DEA), a polyfunctional organic compound with the formula $\text{HN}(\text{CH}_2\text{CH}_2\text{OH})_2$, is a secondary amine and a diol.^[1] Its bifunctional nature, combining the properties of amines and alcohols, makes it a versatile chemical in numerous industrial and scientific applications.^[2] ^[3] In research, pharmaceutical, and drug development settings, a thorough understanding of its behavior as a weak base is critical. DEA is frequently employed as a buffering agent, a pH adjuster, an emulsifier, and an intermediate in the synthesis of active pharmaceutical ingredients (APIs).^[4]^[5]^[6]

This technical guide provides a comprehensive overview of the core basic properties of **diethanolamine**. It includes quantitative physicochemical data, detailed experimental protocols for determining its basicity and for preparing buffer solutions, and logical diagrams to illustrate key processes, all tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Diethanolamine is a hygroscopic substance that can appear as a white solid at room temperature or a colorless, viscous liquid, often due to its tendency to absorb water.^[1]^[6]^[7] It is miscible with water and has a mild, ammonia-like odor.^[1]^[8] Its fundamental properties are summarized below.

Property	Value	References
Chemical Formula	C ₄ H ₁₁ NO ₂	[5]
Molecular Weight	105.14 g/mol	[5][9]
Appearance	White solid or colorless viscous liquid	[1][8]
Melting Point	~28 °C	[9][10]
Boiling Point	~217 °C at 150 mmHg	[9][10]
Density	~1.097 g/mL at 25 °C	[9][10]
Solubility in Water	Miscible	[1][5]



Diethanolamine as a Weak Base

Like other organic amines, **diethanolamine** acts as a weak base in aqueous solutions.[1][11] The lone pair of electrons on the nitrogen atom can accept a proton (H⁺) from water, establishing an equilibrium that forms the diethanolammonium ion (the conjugate acid) and a hydroxide ion (OH⁻). This reaction is what confers the basic properties to a DEA solution.

The basicity of DEA is quantitatively described by its acid dissociation constant (pKa) for the conjugate acid and its base dissociation constant (pKb).

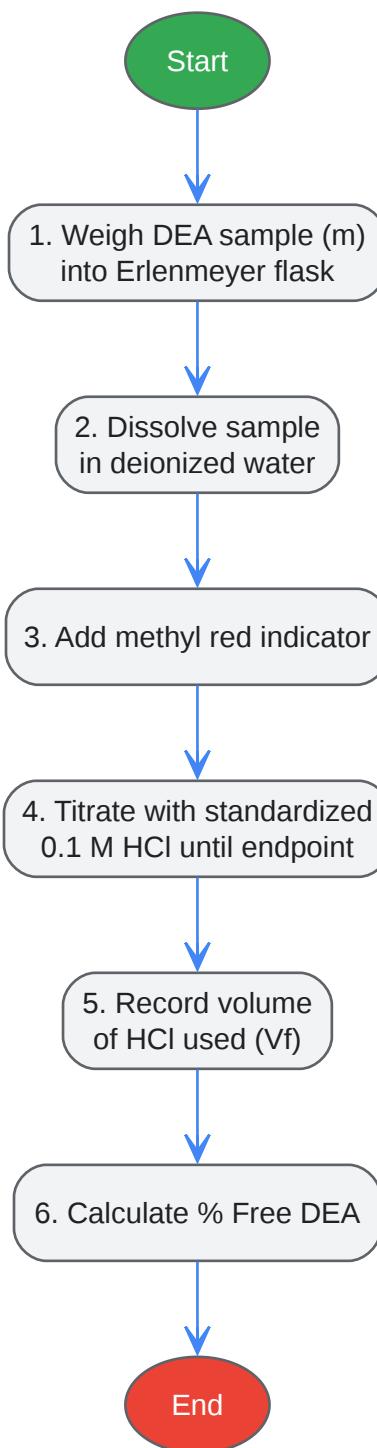
Constant	Value (at 25 °C)	References
pKa (of conjugate acid)	8.88 - 8.96	[7][8][10]
pKb (calculated as 14 - pKa)	5.04 - 5.12	[12]

The equilibrium reaction in water is illustrated below.

[Click to download full resolution via product page](#)

Caption: Equilibrium of **Diethanolamine** in an aqueous solution.

Due to its basic nature, DEA readily reacts with acids to form diethanolammonium salts.[\[6\]](#)[\[13\]](#) This property is exploited in its application as an acid gas scrubber to remove impurities like H₂S and CO₂ from natural gas streams and as a neutralizing agent in various formulations.[\[2\]](#) [\[14\]](#)


Experimental Protocols

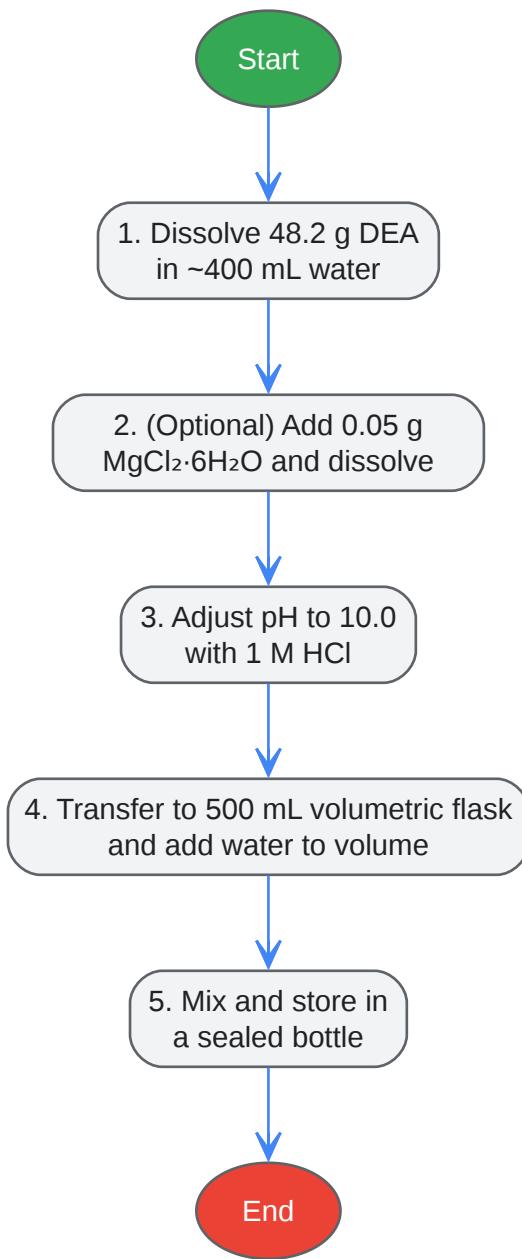
Determination of Basicity by Titration

A common and direct method to quantify the free amine content or basicity of a **diethanolamine** sample is through acid-base titration. This protocol involves titrating a known mass of the sample with a standardized strong acid solution to a defined endpoint.

Methodology:

- Sample Preparation: Accurately weigh a known mass (m) of the **diethanolamine** sample into a clean 250 mL Erlenmeyer flask.
- Dissolution: Dissolve the sample in approximately 50 mL of deionized water.
- Indicator Addition: Add 2-3 drops of a suitable indicator, such as methyl red.[\[15\]](#)
- Titration Setup: Fill a burette with a standardized 0.1 M hydrochloric acid (HCl) solution. Record the initial volume.
- Titration: Titrate the **diethanolamine** solution with the HCl solution while continuously stirring. The endpoint is reached when the indicator undergoes a distinct color change (e.g., from yellow to red for methyl red).
- Volume Recording: Record the final volume of the HCl solution used (Vf).
- Calculation: The percentage of free **diethanolamine** can be calculated using the following formula: Free DEA (%) = $(V_f \times M_{HCl} \times MW_{DEA}) / (m \times 10)$ Where:
 - V_f = Volume of HCl consumed (mL)
 - M_{HCl} = Molarity of HCl solution (mol/L)
 - MW_{DEA} = Molecular weight of DEA (105.14 g/mol)
 - m = mass of the sample (g)

[Click to download full resolution via product page](#)


Caption: Workflow for determining DEA basicity via titration.

Preparation of a Diethanolamine Buffer (pH 10.0)

Diethanolamine is an effective buffering agent, with an optimal buffering range around its pKa (pH ~9).^{[6][7]} DEA buffers are commonly used in various biochemical assays. The following protocol describes the preparation of a 0.5 M DEA buffer at pH 10.0.

Methodology:

- Initial Dissolution: Dissolve 48.2 g of **diethanolamine** in approximately 400 mL of deionized water in a 500 mL beaker.^{[16][17]} Stir until fully dissolved.
- Additive (Optional but common): Some protocols call for the addition of magnesium chloride, which can be important for specific enzymatic assays. If required, add 0.05 g of MgCl₂·6H₂O and stir to dissolve.^{[16][17]}
- pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add 1 M HCl dropwise while continuously stirring. Monitor the pH closely.^{[16][18]}
- Final pH: Continue adding HCl until the pH of the solution reaches exactly 10.0.
- Final Volume: Quantitatively transfer the solution to a 500 mL volumetric flask. Add deionized water to bring the final volume to the 500 mL mark.
- Storage: Stopper the flask and invert several times to ensure homogeneity. Store the buffer solution in a tightly sealed, chemically resistant bottle.

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation of a DEA buffer solution.

Applications in Research and Drug Development

The weak base properties of **diethanolamine** are central to its utility in the pharmaceutical and research sectors.

- Buffering Agent and pH Adjuster: Many pharmaceutical formulations, especially topical creams and aqueous solutions, require a stable pH for the efficacy and stability of the active ingredients.[5][6] DEA is used to maintain the pH in a desired range, preventing the degradation of pH-sensitive compounds.[5]
- Emulsifier and Stabilizer: In combination with fatty acids, DEA forms diethanolamides, which are excellent emulsifying agents.[1][14] This property is crucial for creating stable creams, lotions, and other formulations by preventing the separation of oil and water phases.[6]
- Formation of Soluble Salts: For active pharmaceutical ingredients that are acidic and have poor water solubility, DEA can be used to form a soluble diethanolammonium salt.[6] This enhances the bioavailability of the drug, a critical factor in formulation development.[4]
- Chemical Intermediate: As a reactive molecule, DEA serves as a building block in the synthesis of more complex molecules, including various APIs.[5][14] Its secondary amine and dual hydroxyl groups provide multiple reaction sites for chemical modification.[6]

Conclusion

Diethanolamine is a versatile chemical whose properties as a weak base are fundamental to its widespread use in scientific and pharmaceutical applications. Its ability to accept protons, react with acids, and buffer solutions in the alkaline range makes it an invaluable tool for formulation scientists, chemists, and researchers. The standardized protocols for its analysis and for the preparation of DEA-based buffers underscore its practical importance in the laboratory. A clear understanding of these basic properties allows professionals in drug development and research to effectively harness **diethanolamine** to achieve stable, effective, and well-characterized products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethanolamine - Wikipedia [en.wikipedia.org]

- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. products.bASF.com [products.bASF.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. ohans.com [ohans.com]
- 6. Diethanolamine | 111-42-2 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethanolamine CAS#: 111-42-2 [m.chemicalbook.com]
- 10. Diethanolamine reagent grade, = 98.0 111-42-2 [sigmaaldrich.com]
- 11. archemco.com [archemco.com]
- 12. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 13. Diethanolamine - Sciencemadness Wiki [sciencemadness.org]
- 14. What Is Diethanolamine Used For? - chemical book - News - Green View Technology and Development Co., Ltd [gvchem.com]
- 15. real.mtak.hu [real.mtak.hu]
- 16. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 17. 187eb4f4-c6c7-49b2-a634-7fd27756b4af.filesusr.com [187eb4f4-c6c7-49b2-a634-7fd27756b4af.filesusr.com]
- 18. drugfuture.com [drugfuture.com]
- To cite this document: BenchChem. [Basic properties of diethanolamine as a weak base]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b148213#basic-properties-of-diethanolamine-as-a-weak-base>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com